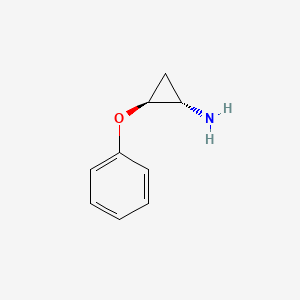

trans-2-Phenoxycyclopropylamine

Description

Historical Perspectives in Cyclopropylamine (B47189) Chemistry

The journey into the world of cyclopropylamines began with early, pioneering efforts to synthesize and characterize these unique three-membered ring structures. These initial studies laid the groundwork for the later exploration of their potential as bioactive molecules.

The synthesis of cyclopropylamine and its derivatives has been a topic of significant interest for over a century. Early methods for preparing cyclopropylamines often involved multi-step processes. For instance, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) was a known route. researchgate.net Another classic approach involved the Curtius rearrangement of cyclopropanecarbonyl azide. google.comcornellpharmacology.org

A significant breakthrough in the synthesis of a related and extensively studied analogue, trans-2-phenylcyclopropylamine (tranylcypromine), was first reported in 1948. google.com A common synthetic route involved the reaction of styrene (B11656) with diazoacetic ester to form the ethyl ester of 2-phenylcyclopropanecarboxylic acid, followed by hydrolysis to the free acid. google.com The separation of the trans and cis isomers was a crucial and often challenging step, typically achieved through fractional crystallization. google.com Later improvements to these methods focused on increasing the yield of the desired trans isomer. google.com

The synthesis of trans-2-phenoxycyclopropylamine itself has been documented, often in the context of creating analogues to the well-known monoamine oxidase inhibitor, tranylcypromine (B92988). acs.org These syntheses built upon the established principles of cyclopropane (B1198618) ring formation and functional group manipulation developed in earlier decades.

Table 1: Early Cyclopropylamine Derivatives and Their Synthetic Precursors

| Derivative Name | Key Synthetic Precursor(s) | Reference |

| Cyclopropylamine | Cyclopropanecarboxamide | researchgate.net |

| trans-2-Phenylcyclopropylamine | Styrene, Diazoacetic ester | google.com |

| This compound | (Details not extensively available in provided context) | acs.org |

This table is generated based on available historical synthetic information. The synthesis of this compound is noted in the literature, but detailed precursor information is not as widely documented as for its phenyl analogue.

The investigation into the biological effects of substituted cyclopropylamines was significantly spurred by the discovery of the potent monoamine oxidase (MAO) inhibitory activity of trans-2-phenylcyclopropylamine (tranylcypromine). google.comnih.gov This compound was found to be a non-selective and irreversible inhibitor of MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). google.commdpi.com This discovery led to its clinical use as an antidepressant. google.comnih.gov

The potent bioactivity of tranylcypromine prompted extensive research into other substituted cyclopropylamines to explore their structure-activity relationships. nih.govnih.gov It was established that the trans isomer of 2-phenylcyclopropylamine is significantly more potent as an MAO inhibitor than the cis isomer. google.com Specifically, the (+)-trans-enantiomer was found to be 15 to 20 times more potent than the (-)-enantiomer, highlighting the stereochemical sensitivity of its biological target. google.comresearchgate.net This pioneering work established cyclopropylamines as a critical pharmacophore for enzyme inhibition and paved the way for the investigation of derivatives like this compound. acs.org

Significance of the Cyclopropylamine Scaffold in Medicinal Chemistry Research

The cyclopropylamine moiety is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation is due to its unique structural and electronic properties that make it a valuable component in the design of bioactive molecules and enzyme inhibitors.

Unique Structural Attributes and Chemical Reactivity of the Cyclopropane Ring

The cyclopropane ring possesses a unique set of structural and chemical properties that distinguish it from other cyclic and acyclic structures. The three carbon atoms are coplanar, and the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. acs.orglongdom.org This bond angle compression results in considerable ring strain, which in turn imparts enhanced π-character to the C-C bonds and makes them shorter and stronger than those in alkanes. acs.orgnih.gov

This inherent strain enhances the chemical reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions. longdom.orgnih.gov The combination of the strained ring and the reactive amino group in cyclopropylamines creates a versatile chemical entity. longdom.org The amine group provides basicity and can act as a nucleophile, while the cyclopropyl (B3062369) ring can influence the molecule's conformation and metabolic stability. longdom.orgresearchgate.net For instance, the replacement of an N-ethyl group with an N-cyclopropyl group can increase metabolic stability by making the compound less susceptible to oxidation by cytochrome P450 enzymes. researchgate.net

Role as a Privileged Structure in Bioactive Molecules and Enzyme Inhibitors

The cyclopropylamine scaffold is considered a privileged structure because it is found in a variety of compounds that exhibit potent and selective biological activities across different targets. nih.govsigmaaldrich.com Its rigid structure can help to conformationally constrain a molecule, which can lead to more favorable binding to a biological target and enhanced potency. researchgate.netnih.gov

The most prominent example of the cyclopropylamine scaffold's role in enzyme inhibition is its presence in monoamine oxidase inhibitors like tranylcypromine. acs.orglongdom.org Cyclopropylamines can act as mechanism-based or "suicide" inhibitors of enzymes, particularly flavoenzymes like MAO and cytochrome P450. nih.govacs.orgacs.org The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom, followed by the opening of the cyclopropane ring to form a reactive radical species. nih.gov This radical can then covalently bind to the enzyme's active site, leading to irreversible inhibition. nih.govnih.gov This mechanism of action has been a cornerstone in the design of targeted enzyme inhibitors. nih.govnih.gov The investigation of this compound and other analogues is a direct result of the success of the cyclopropylamine scaffold as a privileged structure in the development of enzyme inhibitors. nih.govacs.org

Table 2: Examples of Bioactive Substituted Cyclopropylamines and Their Targets

| Compound Name | Biological Target(s) | Reference |

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Lysine-Specific Demethylase 1 (LSD1) | mdpi.comacs.org |

| 1-Substituted Cyclopropylamine Derivatives | Histone Demethylase KDM1A, MAO-A, MAO-B | nih.govlongdom.org |

| 2-Phenylcyclopropylmethylamine Derivatives | Dopamine D2 Receptor | nih.gov |

| This compound | Monoamine Oxidase (inferred) | acs.org |

This table highlights some of the known biological targets for various cyclopropylamine derivatives. The activity of this compound as a monoamine oxidase inhibitor is inferred from its structural similarity to tranylcypromine and related research, though specific quantitative data is less prevalent in the provided search results.

Structure

3D Structure

Properties

CAS No. |

702-27-2 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1R,2R)-2-phenoxycyclopropan-1-amine |

InChI |

InChI=1S/C9H11NO/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 |

InChI Key |

LWTVCQHYQVDFLN-RKDXNWHRSA-N |

SMILES |

C1C(C1OC2=CC=CC=C2)N |

Isomeric SMILES |

C1[C@H]([C@@H]1OC2=CC=CC=C2)N |

Canonical SMILES |

C1C(C1OC2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2 Phenoxycyclopropylamine and Stereoisomers

General Synthetic Pathways to trans-2-Phenoxycyclopropylamine

The construction of the this compound scaffold can be achieved through several established synthetic routes. These pathways often involve the formation of the cyclopropane (B1198618) ring, followed by the introduction or modification of the amine functionality.

Key Reaction Steps: From Ester to Amine Conversion

A common strategy for synthesizing amines involves the conversion of a carboxylic acid ester functional group. In the context of this compound synthesis, a precursor such as trans-2-phenoxycyclopropyl carboxylate can be converted to the corresponding amine. This transformation can be accomplished through various methods, including the Curtius rearrangement. This reaction sequence typically involves the conversion of the ester to a carboxylic acid, which is then transformed into an acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide, followed by hydrolysis, yields the desired primary amine.

Another approach involves the direct conversion of esters to amines. For instance, nickel-catalyzed decarbonylative amination allows for the direct transformation of aryl and heteroaryl esters into their corresponding amines. nih.gov This method presents an alternative to classical rearrangement reactions. nih.gov The reaction of an ester with ammonia (B1221849) or an amine, a process known as aminolysis, can also yield an amide, which can then be reduced to the amine. youtube.commasterorganicchemistry.com This reaction is typically performed under heating conditions. masterorganicchemistry.com

Preparation via Hydrolysis of trans-2-Phenoxycyclopropanecarboxylic Acid

The hydrolysis of a corresponding amide or ester of trans-2-Phenoxycyclopropanecarboxylic acid is a direct route to the carboxylic acid itself, which is a key intermediate in some synthetic pathways leading to the amine. For instance, the hydrolysis of cis/trans-ethyl-2-phenylcyclopropane carboxylate yields the corresponding carboxylic acid. google.com This acid can then be subjected to reactions like the Curtius rearrangement to afford the amine. The separation of the cis and trans isomers of the carboxylic acid is often a crucial step to obtain the desired this compound. google.com

Synthetic Approaches for Cyclopropane Ring Formation via Diazoacetate Reactions

The formation of the cyclopropane ring is a critical step in the synthesis of 2-phenoxycyclopropylamine. A widely used method for cyclopropanation involves the reaction of an alkene with a diazo compound, often catalyzed by a transition metal. wikipedia.orgnih.gov For the synthesis of precursors to this compound, an alkene such as phenoxyethene (phenyl vinyl ether) can be reacted with a diazoacetate, like ethyl diazoacetate, in the presence of a suitable catalyst. google.comnih.gov

The reaction between an olefin and a diazo compound can proceed in a two-step manner, initially forming a pyrazoline via a 1,3-dipolar cycloaddition. wikipedia.org This intermediate then undergoes denitrogenation, either photochemically or thermally, to yield the cyclopropane ring. wikipedia.org The thermal decomposition, often referred to as the Kishner cyclopropane synthesis, can be catalyzed by reagents like potassium hydroxide (B78521) and platinum. wikipedia.org

Various metal catalysts, particularly those based on rhodium and copper, have been shown to be effective in promoting the cyclopropanation reaction with diazoacetates. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, which is crucial for obtaining the desired trans isomer.

Stereoselective Synthesis and Isomer Control

The biological activity of stereoisomers can differ significantly, making the control of stereochemistry a critical aspect of the synthesis of chiral molecules like 2-Phenoxycyclopropylamine. google.com

Enantioselective Approaches to (1S,2S)-2-Phenoxycyclopropanamine

The synthesis of specific enantiomers, such as (1S,2S)-2-Phenoxycyclopropanamine, requires the use of enantioselective methods. nih.gov This can be achieved by employing chiral catalysts or auxiliaries during the cyclopropanation step. For example, the use of chiral rhodium catalysts in the reaction of an alkene with a diazoacetate can induce asymmetry, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.gov

Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. nih.gov Engineered enzymes have demonstrated the ability to perform cyclopropanations with high diastereoselectivity and enantioselectivity. nih.gov Another strategy involves the resolution of a racemic mixture of the final amine or a precursor carboxylic acid using a chiral resolving agent. ijpbs.com

Methodologies for trans Isomer Enrichment and Separation

In many synthetic routes, a mixture of cis and trans isomers of the cyclopropane product is obtained. google.com Therefore, methods for the enrichment and separation of the desired trans isomer are essential. Separation can often be achieved through classical techniques such as fractional crystallization of the free amine or a suitable salt derivative. google.com For example, repeated recrystallization of trans-2-phenylcyclopropane carboxylic acid from hot water has been used to separate it from the cis isomer. google.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also powerful tools for separating cis and trans isomers. nih.gov Chiral HPLC columns can be employed to separate enantiomers as well. nih.gov The choice of the stationary phase and mobile phase is critical for achieving good resolution between the isomers. nih.gov Additionally, the formation of diastereomeric salts with a chiral resolving agent can facilitate the separation of enantiomers through crystallization, as one diastereomer may be significantly less soluble than the other. ijpbs.com

Control of cis and trans Stereochemistry in Cyclopropane Derivatives Synthesis

The stereochemical configuration of substituents on a cyclopropane ring profoundly influences the biological and chemical properties of the molecule. Consequently, the development of synthetic methods that allow for precise control over cis and trans stereoisomers is a cornerstone of modern organic synthesis. A variety of strategies have been established to direct the stereochemical outcome of cyclopropanation reactions and subsequent transformations.

One of the most fundamental principles governing stereocontrol is the stereospecificity of carbene addition reactions. In many cases, the stereochemistry of the starting alkene is directly translated to the cyclopropane product. masterorganicchemistry.com For instance, the cyclopropanation of a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-cyclopropane, as the addition of the carbene or carbenoid occurs in a concerted fashion. masterorganicchemistry.com

Diastereoselectivity can also be induced through the strategic placement of directing groups. The Simmons-Smith cyclopropanation, for example, can exhibit excellent stereoselectivity when a directing group, such as a hydroxyl group in an adjacent dioxane, is present to coordinate with the zinc-based reagent, guiding its approach to one face of the double bond. rsc.org Similarly, metal-catalyzed cyclopropanations using carbenoids are a powerful tool for achieving high levels of diastereoselectivity. chemrxiv.org

Michael-induced ring-closure (MIRC) reactions represent another important class of stereocontrolled cyclopropane syntheses. rsc.org These reactions involve the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization. rsc.org The stereochemistry of the final product is often dictated by the thermodynamics of the ring-closing step.

Recent research has focused on developing highly diastereoselective methods for producing trans-2-substituted cyclopropylamines. One notable approach involves the reaction of readily available α-chloroaldehydes with a one-carbon dianionic building block, such as bis(iodozincio)methane, which are then trapped with an amine. chemrxiv.orgresearchgate.net This method proceeds through a zinc homoenolate intermediate and subsequent ring-closure to generate the cyclopropylamine (B47189). chemrxiv.orgresearchgate.net Interestingly, it has been observed that the cis/trans-isomerization of the cyclopropylamine product can occur in the presence of zinc halide salts. researchgate.net This isomerization can be suppressed by the addition of a polar aprotic cosolvent like DMF, thereby locking in the kinetic, highly trans-selective, product. chemrxiv.orgresearchgate.net In some cases, diastereomeric ratios of greater than 20:1 in favor of the trans isomer have been achieved. chemrxiv.org

Conversely, methods for the selective synthesis of cis-cyclopropanes, which are often the thermodynamically less stable isomer, have also been developed. One innovative strategy involves the visible-light-activated photodecarboxylation of redox-active esters in the presence of a benzothiazoline (B1199338) reagent. acs.orgnih.gov This process allows for a modular and highly enantioselective synthesis of cis-diarylcyclopropanes from simple olefins. acs.orgnih.gov

Another strategy for controlling stereochemistry involves post-synthetic isomerization. For example, in the synthesis of trans-2-phenylcyclopropanecarboxylic acid, a key intermediate for the analogous compound tranylcypromine (B92988), a mixture of cis and trans esters is first treated with sodium ethoxide. google.com This step isomerizes the mixture to a product containing approximately 95% of the more stable trans ester, which is then hydrolyzed to the desired trans acid. google.com

The choice of synthetic route ultimately depends on the desired stereoisomer and the available starting materials. The following table summarizes key methodologies for stereochemical control in cyclopropane synthesis.

| Methodology | Description | Primary Stereochemical Outcome | Key Features |

| Carbene Addition to Alkenes | Reaction of an alkene with a carbene or carbenoid (e.g., from diazomethane (B1218177) or diiodomethane). masterorganicchemistry.com | Retains stereochemistry of the alkene (cis or trans). masterorganicchemistry.com | Stereospecific reaction. masterorganicchemistry.com |

| Directed Simmons-Smith Reaction | Cyclopropanation using a zinc-copper couple, where a nearby functional group directs the reagent. rsc.org | Typically syn-addition relative to the directing group. | High diastereoselectivity achievable. rsc.org |

| Zinc Homoenolate Trapping | Reaction of α-chloroaldehydes with a zinc carbenoid, followed by trapping with an amine. chemrxiv.orgresearchgate.net | Highly selective for the trans isomer. chemrxiv.orgresearchgate.net | Isomerization to thermodynamic mixture can be controlled by solvent. researchgate.net |

| Photodecarboxylative Cyclization | Visible-light-induced reaction of redox-active esters with benzothiazolines. acs.orgnih.gov | Highly selective for the cis isomer. acs.orgnih.gov | Modular and enantioselective. nih.gov |

| Base-Catalyzed Isomerization | Treatment of a cis/trans ester mixture with a base like sodium ethoxide. google.com | Enriches the more thermodynamically stable trans isomer. google.com | Post-synthesis control method. |

| Aza-Michael/Olefination Cascade | Addition of stabilized phosphorus ylides to cyclopropanone (B1606653) surrogates followed by a telescopic aza-Michael reaction. nih.gov | Complete diastereocontrol in favor of trans products. nih.gov | Efficient route to enantioenriched cyclopropane β-amino acids. nih.gov |

Utilization as a Synthetic Intermediate

The rigid, three-membered ring of cyclopropylamines imparts unique conformational constraints and metabolic stability, making this motif a valuable scaffold in medicinal chemistry and organic synthesis. This compound and its analogues serve as crucial synthetic intermediates and building blocks for more complex molecular architectures.

Building Block Applications in Organic Synthesis

The cyclopropylamine framework is a prevalent feature in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. chemrxiv.org As such, derivatives of this compound are employed as key building blocks in the synthesis of these target molecules. The constrained nature of the cyclopropane ring is particularly useful for creating conformationally restricted peptidomimetics. nih.gov The incorporation of cyclopropane-containing amino acids into peptide sequences can significantly alter the secondary structure and flexibility of the peptide, while also enhancing its stability against metabolic degradation. nih.gov

The use of chiral, substituted cyclopropane amino acid derivatives allows for precise control over the orientation of side chains, a feature that is critical for optimizing interactions with biological targets. nih.gov For example, the synthesis of cyclopropane β-amino acid derivatives can be achieved with complete diastereocontrol, providing access to specific stereoisomers that are essential for structure-activity relationship studies. nih.gov Beyond their role in peptidomimetics, cyclopropylamines are versatile intermediates that can participate in ring-opening reactions, providing access to different classes of acyclic compounds. chemrxiv.org

Role in the Synthesis of Analogous Cyclopropylamine Derivatives

The synthetic methods developed for cyclopropylamines are modular and can be adapted to produce a wide range of analogues with diverse substitution patterns. A powerful strategy for synthesizing trans-2-substituted cyclopropylamines starts from α-chloroaldehydes, which react with a zinc carbenoid and an amine to generate the desired cyclopropylamine with high diastereoselectivity. chemrxiv.orgresearchgate.net This approach has been successfully applied to the synthesis of complex pharmaceutical candidates, such as GSK2879552, a potent lysine (B10760008) demethylase 1 (LSD1) inhibitor that has been investigated in clinical trials for small cell lung carcinoma. researchgate.net

Structure Activity Relationships Sar and Molecular Design Principles of Trans 2 Phenoxycyclopropylamine Analogs

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of a molecule is paramount to its ability to interact with its biological target. For trans-2-phenoxycyclopropylamine and its analogs, the specific spatial orientation of its constituent parts—the cyclopropane (B1198618) ring, the phenoxy group, and the amine—is critical for effective binding to and inhibition of monoamine oxidase.

Role of the Cyclopropane Ring in Molecular Recognition and Biological Activity

The cyclopropane ring is far from being a simple spacer; it is a key player in the molecular recognition and biological activity of these inhibitors. This three-membered ring introduces a significant degree of conformational rigidity to the molecule. This rigidity is advantageous as it reduces the entropic penalty upon binding to the enzyme, a state where conformational freedom is already restricted. The strained nature of the cyclopropane ring also endows it with unique electronic properties, influencing the reactivity of the adjacent amine group, which is critical for the mechanism-based inhibition of MAO. Furthermore, the cyclopropyl (B3062369) group can serve as a bioisosteric replacement for other groups, such as a vinyl or phenyl group, offering a way to fine-tune the molecule's properties to enhance potency and improve its metabolic profile.

Significance of the Phenoxy Moiety in Ligand-Target Binding

The phenoxy moiety, consisting of a phenyl ring linked via an oxygen atom, is another critical pharmacophoric element. This group contributes significantly to the binding affinity of the analogs for the MAO enzyme. The aromatic nature of the phenyl ring allows for favorable π-π stacking interactions with aromatic amino acid residues, such as tyrosine and tryptophan, which are often found in the active site of enzymes. The ether oxygen of the phenoxy group can also participate in hydrogen bonding interactions, further anchoring the inhibitor within the binding pocket. The position and nature of substituents on this phenyl ring can dramatically alter the electronic properties and steric profile of the molecule, providing a powerful handle for modulating inhibitory potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.

Substituent Effects on Biological Activity

The introduction of various substituents onto the core structure of this compound provides a versatile strategy for optimizing its pharmacological profile. By systematically altering these substituents, medicinal chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Influence of Aromatic and Other Substituents on Enzyme Inhibitory Potency

The nature and position of substituents on the phenoxy ring have a profound impact on the enzyme inhibitory potency of this compound analogs. Both electron-donating and electron-withdrawing groups can influence the electronic environment of the phenoxy ring and, consequently, its interaction with the enzyme. For instance, studies on related phenylcyclopropylamines have shown that para-substitution on the phenyl ring can modulate activity. The specific impact of a substituent often depends on a combination of its electronic, steric, and lipophilic properties.

| Compound/Analog | Substituent on Phenoxy Ring | Target | IC50 (µM) |

| This compound (hypothetical) | H | MAO-A | - |

| This compound (hypothetical) | H | MAO-B | - |

| Fluorinated Analog | 4-Fluoro | MAO-A | Data not available |

| Fluorinated Analog | 4-Fluoro | MAO-B | Data not available |

| Methoxy (B1213986) Analog | 4-Methoxy | MAO-A | Data not available |

| Methoxy Analog | 4-Methoxy | MAO-B | Data not available |

Comparative Analysis of Phenoxy, Phenyl, and other Aromatic/Alicyclic Derivatives

Replacing the phenoxy group with other aromatic or alicyclic moieties leads to significant changes in biological activity, highlighting the unique contribution of the phenoxy group. The well-known MAO inhibitor, tranylcypromine (B92988), is a trans-2-phenylcyclopropylamine. While both share the trans-cyclopropylamine core, the presence of the ether linkage in the phenoxy series introduces distinct electronic and conformational properties. This oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the enzyme's active site that are not possible for the direct phenyl analogs.

| Compound | Aromatic/Alicyclic Group | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) |

| This compound (hypothetical) | Phenoxy | MAO-A | - | - |

| This compound (hypothetical) | Phenoxy | MAO-B | - | - |

| Tranylcypromine (trans-2-Phenylcyclopropylamine) | Phenyl | MAO-A | ~2.3 | ~0.41 |

| Tranylcypromine (trans-2-Phenylcyclopropylamine) | Phenyl | MAO-B | ~0.95 | |

| cis-N-Benzyl-2-methoxycyclopropylamine | Methoxy | MAO-A | 0.17 | ~0.029 |

| cis-N-Benzyl-2-methoxycyclopropylamine | Methoxy | MAO-B | 0.005 |

Note: Data for tranylcypromine and the methoxy analog are included for comparative purposes. The selectivity index is calculated as the ratio of IC50 for MAO-A to MAO-B.

The data, though incomplete for the parent phenoxy compound, suggests that the nature of the group at the 2-position of the cyclopropane ring is a critical determinant of both potency and selectivity. The high potency of the methoxy-substituted cis-analog for MAO-B underscores the diverse possibilities for tuning the inhibitor's profile.

Rational Design of this compound Analogs

The rational design of analogs based on the this compound scaffold aims to optimize its interaction with biological targets, thereby enhancing therapeutic efficacy while minimizing off-target effects. This process involves systematic modifications of the core structure and the analysis of their impact on biological activity.

The potency and selectivity of this compound analogs as enzyme inhibitors can be finely tuned through strategic structural modifications. Key areas for modification include the phenoxy ring, the cyclopropylamine (B47189) core, and the amine group. Research has demonstrated that even subtle changes to these regions can lead to significant alterations in biological activity.

One of the primary targets for modification is the phenoxy ring. Substitutions on this aromatic ring can influence the compound's electronic properties, lipophilicity, and steric interactions with the target enzyme's active site. For instance, studies on ring-substituted analogs of tranylcypromine, a closely related compound, have shown that the introduction of substituents at the 4-position of the phenyl ring can modulate inhibitory activity against both MAO-A and MAO-B. Specifically, 4-fluorotranylcypromine and 4-methoxytranylcypromine have demonstrated altered potency compared to the unsubstituted parent compound. After a single low dose, both the 4-fluoro and 4-methoxy analogs were found to be more potent inhibitors of MAO-A than tranylcypromine itself. nih.gov In long-term administration, the 4-substituted analogs also exhibited greater inhibition of both MAO-A and MAO-B compared to tranylcypromine. nih.gov The 4-methoxy analog, in particular, showed more potent inhibition of MAO-A than the 4-fluoro analog, while their inhibitory effects on MAO-B were similar. nih.gov

The stereochemistry of the cyclopropylamine core is another critical determinant of activity. Research on cyclopropylamine derivatives has highlighted the importance of the cis and trans configurations. For example, a study on cis-N-benzyl-2-methoxycyclopropylamine revealed it to be a highly potent and selective irreversible inhibitor of MAO-B, with an IC50 value of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation. nih.gov This demonstrates that altering the stereochemistry and substituents on the cyclopropyl ring can dramatically shift the selectivity profile.

The following interactive table summarizes the inhibitory activities of various cyclopropylamine and other monoamine oxidase inhibitors, illustrating the impact of structural modifications on potency and selectivity against MAO-A and MAO-B.

| Compound | Target | IC50 (µM) | Selectivity |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | MAO-A/MAO-B > 34 |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 | |

| Clorgyline (Reference MAO-A Inhibitor) | MAO-A | 0.0045 | |

| l-Deprenyl (Reference MAO-B Inhibitor) | MAO-B | 0.0196 | |

| Compound 4l | MAO-A | 0.40 | |

| Compound 4n | MAO-B | 1.01 | |

| Compound 2j | MAO-B | 9.30 | |

| Compound 2k | MAO-A | 6.12 | |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | MAO-A/MAO-B > 12 |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 |

Data sourced from multiple studies for comparative purposes. nih.govmdpi.commdpi.comresearchgate.net

The development of novel and improved cyclopropylamine-based inhibitors is increasingly guided by structure-based research hypotheses. This approach leverages detailed knowledge of the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or computational modeling, to design molecules that can bind with high affinity and selectivity.

A key hypothesis in the design of cyclopropylamine derivatives as MAO inhibitors revolves around the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. The strained cyclopropane ring is susceptible to ring-opening upon oxidation by the FAD cofactor, leading to the formation of a reactive intermediate that can form a covalent bond with the enzyme, resulting in irreversible inhibition.

Structure-based hypotheses for improving potency and selectivity often focus on exploiting differences in the active site topographies of MAO-A and MAO-B. The active site of MAO-B is characterized by a more hydrophobic and constricted "entrance cavity" compared to the more open active site of MAO-A. This difference can be exploited by designing inhibitors with specific steric and electronic properties. For instance, introducing bulky or hydrophobic substituents on the phenoxy ring of this compound can be hypothesized to enhance selectivity for MAO-B by promoting favorable interactions within its more restrictive binding pocket while potentially creating unfavorable steric clashes in the MAO-A active site.

Computational modeling and docking studies are invaluable tools in formulating these hypotheses. By simulating the binding of virtual libraries of this compound analogs to the crystal structures of MAO-A and MAO-B, researchers can predict binding affinities and orientations. These predictions can then guide the synthesis of the most promising candidates for biological evaluation. For example, a docking study might hypothesize that a specific substitution pattern on the phenoxy ring will allow for optimal van der Waals contacts with key hydrophobic residues in the MAO-B active site, such as Ile199 and Tyr326, thereby increasing binding affinity.

Investigation of Enzymatic Interactions and Mechanisms of Action of Trans 2 Phenoxycyclopropylamine

Monoamine Oxidase (MAO) Inhibitory Activity

trans-2-Phenoxycyclopropylamine is a member of the cyclopropylamine (B47189) class of compounds, which are recognized as potent inhibitors of monoamine oxidases (MAO). nih.gov These enzymes are crucial for the metabolism of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.govnih.gov

In Vitro and In Vivo Characterization of MAO Inhibition

Research has demonstrated the inhibitory effects of cyclopropylamine derivatives on MAO enzymes both in laboratory settings (in vitro) and in living organisms (in vivo). For instance, studies on rat brain mitochondria have shown that certain cyclopropylamine compounds can inhibit the oxidation of various substrates, including tyramine (B21549) and 5-hydroxytryptamine (serotonin). nih.gov In vivo studies have further confirmed the ability of these inhibitors to increase the levels of norepinephrine and serotonin in the brain. nih.gov

The inhibitory activity of these compounds is often characterized by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. For example, some cis-cyclopropylamine derivatives have shown sub-micromolar IC50 values for MAO-B, indicating high potency. nih.gov

Subtype Selectivity and Proposed Mechanisms of Irreversible Binding to MAO

Monoamine oxidase exists in two primary forms, MAO-A and MAO-B, which have different substrate preferences and are encoded by separate genes. frontiersin.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for benzylamine (B48309) and phenylethylamine; both isoforms can metabolize dopamine and tyramine. nih.govfrontiersin.org

Many cyclopropylamine inhibitors exhibit selectivity for one MAO subtype over the other. For example, some cis-alkoxy-substituted cyclopropylamines have been identified as MAO-B-selective irreversible inhibitors. nih.gov The inhibition is often irreversible, meaning the inhibitor forms a stable, covalent bond with the enzyme, permanently deactivating it. nih.gov This irreversible binding is a key feature of mechanism-based inhibitors. The process is time-dependent, with the inhibitory effect increasing with the duration of pre-incubation of the enzyme with the inhibitor. nih.gov

The mechanism of irreversible inhibition is thought to involve the modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. Spectral changes observed during the inactivation of MAO-A by some cyclopropylamines, such as a decrease in absorbance at 456 nm and an increase at 400 nm, are consistent with the formation of a flavin adduct. nih.govresearchgate.net

Comparative Analysis with Other Cyclopropylamine MAO Inhibitors, including cis- and trans-Isomers

The stereochemistry of cyclopropylamine inhibitors, specifically the cis or trans relationship of the substituents on the cyclopropyl (B3062369) ring, can significantly influence their inhibitory activity and selectivity. While detailed comparative data for this compound itself is limited in the provided search results, the broader class of cyclopropylamines has been extensively studied.

For instance, tranylcypromine (B92988), a well-known cyclopropylamine MAO inhibitor, exists as a racemate, with the d-enantiomer being a more potent MAO inhibitor than the l-enantiomer. researchgate.net In contrast, for some newer cis-2-alkoxycyclopropylamines, docking studies have shown little difference in the apparent affinity between enantiomers for MAO. nih.gov

The potency of various cyclopropylamine analogues can vary widely, with reported k_inact (rate of inactivation) and K_I (inhibition constant) values spanning several orders of magnitude. researchgate.net For example, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a highly potent MAO-B inhibitor, with an IC50 of 5 nM after a 30-minute pre-incubation, making it over 20-fold more effective than tranylcypromine. nih.govresearchgate.net

Postulated Molecular Interactions with the MAO Active Site

Molecular docking simulations have been used to predict the binding modes of these inhibitors. For some inhibitors, hydrogen bonding with residues in the active site is a key interaction. researchgate.net The orientation of the inhibitor within the active site is crucial for its activity. For MAO-B, the rotation of the Ile199 side chain can create an "open" conformation that is important for the binding of specific inhibitors. nih.gov

The mechanism of action is believed to involve the inhibitor binding in the active site, followed by a chemical reaction that leads to the formation of a covalent bond with the FAD cofactor. nih.gov This process is consistent with the observed irreversible, mechanism-based inhibition.

Interactions with Other Biological Targets

Beyond its effects on MAO, this compound and related compounds can interact with other enzymes in the nervous system.

Competitive Inhibition of Dopamine Beta-Monooxygenase (DBM) by 2-Phenoxycyclopropylamine

Dopamine beta-monooxygenase (DBM), also known as dopamine beta-hydroxylase (DBH), is the enzyme responsible for the conversion of dopamine to norepinephrine. researchgate.netnih.gov Inhibition of this enzyme can be a therapeutic target for conditions such as hypertension and congestive heart failure. researchgate.net

While direct studies on this compound are not detailed in the provided search results, the broader class of phenethylamine (B48288) derivatives, to which it is structurally related, has been shown to interact with DBM. Some functionalized phenethylamines can act as substrates and/or inhibitors of this enzyme. nih.gov The inhibition can be competitive, meaning the inhibitor vies with the natural substrate (dopamine) for binding to the active site of the enzyme. wikipedia.org

The following table summarizes the key enzymes and their interactions with this compound and related compounds:

| Enzyme | Interaction Type | Key Findings |

| Monoamine Oxidase A (MAO-A) | Irreversible Inhibition | Preferentially metabolizes serotonin and norepinephrine. nih.govfrontiersin.org Inhibition can lead to increased brain levels of these neurotransmitters. nih.gov |

| Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | Preferentially metabolizes benzylamine and phenylethylamine. nih.govfrontiersin.org Some cyclopropylamines are highly selective inhibitors of MAO-B. nih.gov |

| Dopamine Beta-Monooxygenase (DBM) | Competitive Inhibition | Catalyzes the conversion of dopamine to norepinephrine. researchgate.netnih.gov Inhibition can be a therapeutic strategy for certain cardiovascular conditions. researchgate.net |

Modulation of Cytochrome P450 Enzymes by Cyclopropylamine Derivatives

Cyclopropylamine derivatives are recognized as a significant class of inhibitors for cytochrome P450 (P450) enzymes. frontiersin.org These enzymes are crucial for the metabolism of a vast array of xenobiotics. The interaction of cyclopropylamines with P450 can lead to mechanism-based inactivation, where the compound is metabolically activated by the enzyme into a reactive species that covalently binds to or otherwise inactivates it. frontiersin.orgnih.gov This process often involves the formation of metabolic intermediate complexes (MICs), where a metabolite coordinates tightly with the heme iron of the enzyme, preventing its normal catalytic function. nih.gov

trans-2-Phenylcyclopropylamine (Tranylcypromine) has been studied for its selective inhibition of various human liver microsomal P450 isoforms. Research shows it is a potent inhibitor of CYP2A6, with a reported IC50 value of 0.42 µM for coumarin (B35378) 7-hydroxylation activity. nih.gov It also demonstrates inhibitory effects on CYP2E1, with an IC50 of 3.0 µM for chlorzoxazone (B1668890) 6-hydroxylation. nih.gov However, its inhibitory potency against other major isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is significantly lower, with IC50 values greater than 10 µM. nih.gov This data suggests that trans-2-phenylcyclopropylamine is a reasonably selective inhibitor for CYP2A6 in in-vitro settings. nih.gov The presence of the amine group is critical for this potency and selectivity, as its non-amine analog, cyclopropylbenzene, is a much weaker inhibitor. nih.gov

| P450 Isoform | Model Activity | IC50 Value (µM) of trans-2-Phenylcyclopropylamine |

| CYP2A6 | Coumarin 7-hydroxylation | 0.42 |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | 3.0 |

| CYP1A2 | - | >10 |

| CYP2C9 | - | >10 |

| CYP2C19 | - | >10 |

| CYP2D6 | - | >10 |

| CYP3A4 | - | >10 |

Due to their unique chemical reactivity upon enzymatic processing, cyclopropylamines are widely utilized as mechanistic probes to investigate the reaction mechanisms of P450-catalyzed amine oxidations. frontiersin.org The inactivation of P450 enzymes by these compounds provides evidence for the formation of specific reactive intermediates. acs.org The characteristic ring-opening of the cyclopropyl group serves as a signature for certain oxidative pathways. frontiersin.orgnih.gov By analyzing the products formed and the nature of the enzyme inactivation, researchers can infer details about the initial steps of the catalytic cycle, such as whether the mechanism proceeds via a single electron transfer (SET) or a hydrogen abstraction pathway. nih.gov

Mechanisms of Biological Action at the Molecular Level

The inactivation of enzymes like cytochrome P450 by cyclopropylamine derivatives is a multi-step process that has been the subject of extensive research. For secondary cyclopropylamines, one proposed mechanism involves an initial hydrogen abstraction from the N-H bond by the activated P450 enzyme. nih.gov This generates a neutral aminyl radical. This radical is a key intermediate; it can undergo rapid ring-opening of the strained cyclopropyl group, which leads to the formation of a carbon-centered radical. nih.govresearchgate.net This newly formed radical can then covalently bind to the enzyme's active site, resulting in irreversible inactivation. frontiersin.orgnih.gov

Alternatively, the enzymatic reaction can proceed along a metabolic pathway that does not lead to inactivation. For instance, a conventional hydrogen abstraction from a C-H bond can lead to a carbinolamine intermediate, which results in standard N-dealkylation products without inactivating the enzyme. nih.gov The balance between these metabolic and inactivation pathways explains why some cyclopropylamines are only partial or "suicide" inhibitors. frontiersin.orgresearchgate.net In the case of monoamine oxidase, a different enzyme system, inactivation by trans-2-phenylcyclopropylamine has been shown to result in an adduct with cinnamaldehyde, indicating a distinct mechanism of action and adduct formation compared to P450 enzymes. nih.govcapes.gov.br

Molecular Dynamics and Computational Modeling Studies of Ligand-Enzyme Complexes

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), have become instrumental in elucidating the intricate interactions between this compound and its enzymatic targets at an atomic level. These in silico approaches provide a dynamic perspective on the binding modes, conformational changes, and reaction mechanisms that are often challenging to capture through experimental techniques alone.

A significant focus of computational research has been on the interaction of this compound and its derivatives with lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase. nih.govnih.gov this compound itself is a known inactivator of LSD1, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor. nih.gov Molecular modeling studies have been crucial in understanding the structural basis for this inhibition and in guiding the design of more potent and selective inhibitors. nih.gov

For instance, the determination of the crystal structures of LSD1 in complex with derivatives of trans-2-phenylcyclopropylamine (a closely related compound) has provided a static picture of the binding pocket. researchgate.net These structures reveal key interactions between the inhibitor and surrounding amino acid residues, which contribute to the stability of the inhibitor-FAD adduct. researchgate.net

Building upon these static structures, molecular dynamics simulations offer insights into the dynamic behavior of the ligand-enzyme complex. These simulations can model the conformational flexibility of both the inhibitor and the enzyme's active site, revealing how these dynamics influence binding affinity and reactivity. For example, simulations can track the movement of the inhibitor within the binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Furthermore, computational studies have been employed to investigate the structure-activity relationships of a series of this compound derivatives. nih.gov By systematically modifying the chemical structure of the parent compound and calculating their binding energies and interaction profiles with LSD1, researchers can predict which modifications are likely to enhance inhibitory potency and selectivity. This approach has led to the development of machine learning-based regression models that can predict the LSD1-inhibitory activity of novel compounds with a good degree of accuracy. nih.gov

The table below summarizes key findings from computational studies on the interaction of this compound derivatives with LSD1.

| Compound Class | Enzyme Target | Key Computational Findings | Reference |

| trans-PCPA Derivatives | LSD1 | - Covalent modification of FAD cofactor. - Identification of key interacting residues in the active site. - Development of predictive machine learning models for inhibitory activity. | nih.govnih.govresearchgate.net |

While much of the computational work has centered on LSD1, the principles and methodologies are also applicable to understanding the interaction of this compound with other amine oxidases, such as monoamine oxidase B (MAO-B). nih.gov By constructing homology models of these enzymes and performing docking and MD simulations, it is possible to predict the binding mode of this compound and identify structural features that could be exploited for the design of selective inhibitors.

Advanced Methodologies in Trans 2 Phenoxycyclopropylamine Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The precise determination of the three-dimensional structure and identification of trans-2-Phenoxycyclopropylamine in complex mixtures are fundamental to understanding its chemical and biological properties. Spectroscopic and spectrometric methods are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the stereochemistry of cyclopropane (B1198618) derivatives. The relative orientation of the substituents on the cyclopropane ring, whether cis or trans, can be established by analyzing the coupling constants (J-values) between the cyclopropyl (B3062369) protons in ¹H NMR spectra. dtic.mil

For a trans configuration, as in this compound, the coupling constant between the two vicinal protons on the cyclopropane ring (H1 and H2) is typically smaller than that observed for the corresponding cis isomer. This is due to the dihedral angle between these protons being close to 120°, which, according to the Karplus equation, results in a smaller J-value. In contrast, the cis isomer would exhibit a larger coupling constant due to a dihedral angle of nearly 0°.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclopropanes

| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) | Carbon | Chemical Shift (ppm) |

| Cyclopropane | H | 0.22 | C | -2.8 | |

| Phenylcyclopropane | H (ring) | 7.1-7.3 | C (ipso) | 143.9 | |

| Hα | 1.88 | Cα | 25.1 | ||

| Hβ (cis) | 0.92 | Cβ | 10.4 | ||

| Hβ (trans) | 0.65 | ||||

| trans-2-Phenyl-1-cyclopropanecarboxylic acid | H1 | 2.60 (ddd) | J = 8.5, 4.1, 3.2 | C1 | 27.2 |

| H2 | 2.15 (ddd) | J = 8.8, 5.2, 4.1 | C2 | 25.9 | |

| H3 (cis) | 1.65 (ddd) | J = 8.8, 8.5, 4.9 | C3 | 16.5 | |

| H3 (trans) | 1.35 (ddd) | J = 5.2, 4.9, 3.2 | C=O | 178.9 |

Note: Data for Cyclopropane and Phenylcyclopropane are general reference values. Data for trans-2-Phenyl-1-cyclopropanecarboxylic acid is adapted from publicly available spectra and serves as an illustrative example for a trans-substituted cyclopropane ring.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a crucial technique for the identification and quantification of this compound and its derivatives in reaction mixtures. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which is often unique and can be used for structural elucidation. chemguide.co.uklibretexts.org

The fragmentation of cyclopropylamines under electron ionization (EI) typically involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the cyclopropane ring. For this compound, characteristic fragments would be expected from the loss of the amino group, cleavage of the phenoxy group, and opening of the cyclopropane ring.

While a specific mass spectrum for this compound is not available in the reviewed literature, the mass spectrum of the closely related compound, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), can provide insights into the expected fragmentation. The mass spectrum of tranylcypromine shows a molecular ion peak (M+) and characteristic fragments corresponding to the loss of an amino group and rearrangements of the phenylcyclopropyl moiety. nih.govnist.govnist.gov

Table 2: Predicted Mass Spectral Fragmentation of Tranylcypromine

| m/z | Ion Structure | Fragmentation Pathway |

| 133 | [C₉H₁₁N]⁺ | Molecular Ion |

| 132 | [C₉H₁₀N]⁺ | Loss of H• |

| 117 | [C₉H₉]⁺ | Loss of NH₂• |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of phenyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is based on the known fragmentation patterns of phenyl-substituted compounds and amines and serves as a predictive guide for a compound with the structure of tranylcypromine.

In Vitro Biological Assay Development and Optimization

To evaluate the therapeutic potential of this compound and its derivatives, robust and optimized in vitro biological assays are essential. These assays allow for the quantitative assessment of their interactions with specific biological targets.

This compound is structurally related to known inhibitors of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B. nih.gov Furthermore, due to its structural similarity to phenethylamine (B48288), it is also a potential inhibitor of dopamine (B1211576) β-monooxygenase (DBM, also known as dopamine β-hydroxylase). mdpi.comresearchgate.net Enzyme kinetic studies are performed to determine the potency and mechanism of inhibition of these enzymes.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) can be determined by analyzing reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots. chemguide.co.ukmdpi.com

Table 3: Illustrative Enzyme Inhibition Data for a Cyclopropylamine (B47189) Derivative

| Enzyme | Inhibitor | IC₅₀ (nM) (30 min pre-incubation) |

| MAO-A | cis-N-benzyl-2-methoxycyclopropylamine | 170 |

| MAO-B | cis-N-benzyl-2-methoxycyclopropylamine | 5 |

Data from a study on a related cis-cyclopropylamine derivative illustrates the potential for high potency and selectivity. nih.gov

The inhibition of DBM by various small molecules has also been studied, with some compounds acting as mechanism-based inhibitors. nist.gov

Cellular models are critical for assessing the biological activity of compounds like this compound in a more physiologically relevant context than purified enzyme assays. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neuroscience research, including the study of MAO inhibitors. These cells can be differentiated into a more mature neuronal phenotype and express both MAO-A and MAO-B.

Studies have utilized SH-SY5Y cells to investigate the neuroprotective effects of tranylcypromine and its derivatives against various neurotoxic insults. For instance, tranylcypromine has been shown to protect these cells from toxicity induced by the amyloid-β peptide, which is implicated in Alzheimer's disease. nih.govnih.gov The neuroprotective effects of these compounds can be assessed by measuring cell viability (e.g., using the MTT assay), apoptosis, and the production of reactive oxygen species (ROS).

Table 4: Representative Cellular Assays for Evaluating Cyclopropylamine Derivatives

| Assay | Purpose | Cell Line | Typical Endpoint |

| MTT Assay | To assess cell viability and cytotoxicity | SH-SY5Y | Measurement of formazan (B1609692) absorbance |

| LDH Assay | To measure cell membrane integrity | SH-SY5Y | Measurement of lactate (B86563) dehydrogenase release |

| ROS Assay | To quantify intracellular reactive oxygen species | SH-SY5Y | Measurement of dichlorofluorescein fluorescence |

| Apoptosis Assay | To detect programmed cell death | SH-SY5Y | Annexin V/Propidium Iodide staining and flow cytometry |

Computational Chemistry and Cheminformatics

Computational approaches are increasingly used to accelerate the discovery and optimization of new drug candidates. These methods provide valuable insights into the molecular interactions between a ligand and its target protein, and can predict the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For this compound, docking studies could be performed with the crystal structures of MAO-A and MAO-B to understand the molecular basis of its inhibitory activity and selectivity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site of the enzyme.

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cyclopropylamine derivatives, 3D-QSAR models can be developed to identify the structural features that are important for potent and selective MAO inhibition. These models can then be used to design new derivatives with improved activity profiles.

Molecular Docking and Ligand-Protein Interaction Prediction for Enzyme Binding

Molecular docking is a computational method that simulates the interaction between a ligand, such as this compound, and a protein to predict the preferred binding orientation and affinity. This technique is crucial for understanding the molecular basis of enzyme inhibition.

Research has shown that trans-2-Phenylcyclopropylamine (2-PCPA), a closely related analog, acts as a time-dependent, mechanism-based irreversible inhibitor of the histone demethylase LSD1. nih.gov Docking studies and experimental data have revealed that 2-PCPA forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. nih.gov The inactivation of LSD1 by 2-PCPA is dependent on enzyme catalysis and is influenced by pH. nih.gov

Structural analyses of LSD1 co-crystallized with N-alkylated derivatives of 2-PCPA have provided further insights into ligand-protein interactions. These studies confirmed that substitutions on the amino group can enhance the potency of these inhibitors for LSD1 without altering the fundamental mechanism of FAD adduct formation. nih.gov For instance, the inhibitors S2116 and S2157, which are N-alkylated derivatives of a 2-PCPA-based inhibitor, demonstrated a 2.0- to 2.6-fold increase in potency for LSD1 compared to their parent compound, S2101. nih.gov

Molecular docking has also been employed to investigate the binding of cyclopropylamine derivatives to MAO-B. These studies predict the orientation of the inhibitor within the substrate cavity, with different moieties of the molecule extending towards the entrance cavity of the active site. mdpi.com The interaction with key residues in the binding pocket is crucial for the inhibitory activity. nih.gov

Table 1: Molecular Docking and Inhibition Data for 2-PCPA and Analogs

| Compound | Target Enzyme | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Notes |

|---|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | 242 | 0.0106 | 43.8 | Mechanism-based irreversible inhibitor. nih.gov |

| trans-2-Phenylcyclopropylamine (2-PCPA) | MAO-A | - | - | 105.12 | Value is 2.4-fold higher than for LSD1. nih.gov |

| trans-2-Phenylcyclopropylamine (2-PCPA) | MAO-B | - | - | 700.8 | Value is 16-fold higher than for LSD1. nih.gov |

| S2116 (N-alkylated 2-PCPA derivative) | LSD1 | - | - | - | Enhanced potency by 2.0- to 2.6-fold compared to S2101. nih.gov |

| S2157 (N-alkylated 2-PCPA derivative) | LSD1 | - | - | - | Enhanced potency by 2.0- to 2.6-fold compared to S2101. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylamine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of untested analogs and for identifying the key structural features that influence potency.

QSAR studies on cyclopropylamine derivatives have provided significant insights into their inhibitory activity against enzymes like MAO and LSD1. For instance, a study on cis-cyclopropylamines with an alkoxy substituent at the 2-position of the cyclopropyl ring found that these compounds are potent and selective irreversible inhibitors of MAO-B, with some exhibiting sub-micromolar IC50 values. nih.gov The best inhibitor from this series, cis-N-benzyl-2-methoxycyclopropylamine, was found to be over 20-fold more effective than tranylcypromine for MAO-B inhibition. nih.gov

In another study focusing on 2-phenoxyacetamide (B1293517) analogs as MAO inhibitors, a QSAR model was developed that demonstrated a good correlation between the physicochemical properties of the compounds and their inhibitory activity. crpsonline.com The model, which had a regression coefficient (r²) of 0.9033 and a cross-validated r² (q²) of 0.8376, indicated that higher molecular weight and lower HOMO (Highest Occupied Molecular Orbital) energy were beneficial for MAO-B inhibitory activity. crpsonline.com This suggests that bulkier, more electrophilic substituents may lead to increased potency. crpsonline.com

Furthermore, QSAR studies on pyrimidine-thiourea hybrids containing a cyclopropylamine moiety have identified potent and selective LSD1 inhibitors. researchgate.net These models help in understanding the structural requirements for effective inhibition and guide the design of new anticancer agents. researchgate.net

Table 2: QSAR Model Parameters for MAO Inhibitors

| QSAR Model | Target | r² | q² | Key Descriptors | Reference |

|---|---|---|---|---|---|

| 2-Phenoxyacetamide Analogs | MAO-B | 0.9033 | 0.8376 | Molecular Weight (MW), HOMO Energy | crpsonline.com |

| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | LSD1 | 0.944 (CoMFA) | 0.783 (CoMFA) | Steric, Electrostatic Fields | rsc.org |

| Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | LSD1 | 0.982 (CoMSIA) | 0.728 (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Acceptor Fields | rsc.org |

Predictive Models for Biological Activity based on Structural Features

Predictive models for biological activity leverage structural features to forecast the potency and selectivity of new compounds. These models are often developed using machine learning algorithms and are based on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net

For inhibitors of LSD1, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. rsc.org In a study on a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, a CoMFA model with a predictive ability (r²pred) of 0.851 and a CoMSIA model with an r²pred of 0.814 were established. rsc.org These models provide contour maps that visualize the regions where steric bulk, positive or negative charges, and hydrophobic or hydrogen-bonding characteristics are predicted to enhance or diminish biological activity. rsc.org

Similarly, for MAO-A inhibitors, 3D-QSAR and molecular docking studies on 2-acetylphenol-rivastigmine hybrids have led to the development of predictive models. A CoMSIA model with a conventional r² of 0.904 and a cross-validated q² of 0.699 was generated, highlighting the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields for inhibitory activity. Such models are instrumental in the rational design of new ligands with potentially high inhibitory activities.

These predictive models, often combined with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, offer a comprehensive framework for the virtual screening and optimization of novel cyclopropylamine-based inhibitors. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for Trans 2 Phenoxycyclopropylamine

Exploration of Novel Cyclopropylamine (B47189) Derivatives

The inherent characteristics of the cyclopropylamine moiety, such as its conformational rigidity and ability to engage in specific molecular interactions, make it an attractive starting point for developing next-generation therapeutic agents. longdom.org Research in this area is concentrated on refining this core structure to achieve superior pharmacological profiles.

A primary objective in modern drug design is the development of ligands with high selectivity for their intended biological target, thereby minimizing off-target effects. The synthesis of novel analogs of trans-2-phenoxycyclopropylamine is a key strategy to achieve this. By systematically modifying the phenoxy group, the amine substituent, or the cyclopropane (B1198618) ring itself, researchers can fine-tune the molecule's steric and electronic properties to optimize interactions with a specific protein's binding site.

Recent advancements have demonstrated the successful synthesis of derivatives with significantly improved selectivity. For instance, the development of bivalent ligands incorporating a trans-cyclopropyl ring has led to compounds with high selectivity for the dopamine (B1211576) D3 receptor (D3R), a target implicated in substance use disorders and neuropsychiatric conditions. nih.gov This approach involves linking two pharmacophores with a cyclopropyl-containing spacer, effectively enhancing both affinity and selectivity. nih.gov The design process often employs classical cyclopropanation methods like the Simmons-Smith reaction or metal-catalyzed reactions of diazo compounds, with a growing emphasis on enantioselective synthesis to produce specific stereoisomers. nih.gov

Table 1: Examples of Synthesized Cyclopropylamine Derivatives and Their Characteristics

| Compound Name | Key Structural Feature | Primary Target | Observed Activity/Property |

|---|---|---|---|

| 2-(2-Bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide | Amide group and aryl group introduced to cyclopropane | Staphylococcus aureus, Escherichia coli, Candida albicans | Showed moderate to excellent antifungal and antibacterial activity. mdpi.com |

| trans-methyl-aryl carboxamide derivatives | trans-cyclopropyl ring with varied aryl carboxamides | Dopamine D3 Receptor | Showed varying affinities based on substitutions, contributing to structure-activity relationship (SAR) knowledge. nih.gov |

| N-cyclobutyl-2-(p-tolyl)cyclopropane-1-carboxamide | Introduction of a cyclobutyl group | Antibacterial/Antifungal | Synthesized as part of a library to evaluate antimicrobial activity. mdpi.com |

The concept of creating hybrid molecules, which combine distinct pharmacophores into a single chemical entity, is a burgeoning area of research. This strategy aims to produce compounds with dual or complementary modes of action. The cyclopropylamine scaffold is an ideal component for such hybrids due to its compact nature and synthetic tractability. longdom.org

For example, researchers are designing hybrids that merge the cyclopropylamine moiety with other bioactive scaffolds, such as coumarins, to create multifunctional agents. researchgate.net This "framework approach" involves linking two known molecular frameworks to generate a novel molecule that can potentially interact with multiple biological targets simultaneously. nih.gov While this presents challenges, such as maintaining optimal ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties in larger molecules, the potential therapeutic benefits are substantial. nih.gov The development of coumarin-rasagiline hybrids, for instance, showcases a successful application of this principle, combining features to yield potent and selective inhibitors of human monoamine oxidase B (hMAO-B). researchgate.net

Advanced Applications in Chemical Biology

Beyond direct therapeutic applications, the this compound framework is being leveraged as a sophisticated tool in chemical biology to probe and understand complex biological systems.

Chemical probes are essential for dissecting the roles of specific enzymes in cellular pathways. The strained cyclopropane ring can be engineered to act as a reactive electrophile, enabling it to form covalent bonds with specific amino acid residues, such as cysteine, within an enzyme's active site. nih.gov This covalent labeling allows for the identification and functional characterization of enzymes in their native environment. nih.gov

Recent studies have developed cyclopropane-based electrophiles for proteome-wide profiling, successfully identifying ligandable residues on proteins like lactate (B86563) dehydrogenase A (LDHA) and adhesion regulating molecule 1 (ADRM1). nih.gov Furthermore, enzyme-activated fluorescent probes are being designed where the cyclopropylamine derivative is linked to a fluorophore. frontiersin.org In the presence of a target enzyme, a specific chemical reaction occurs that "switches on" the fluorescence, enabling real-time imaging of enzyme activity in living cells and organisms. frontiersin.orgthno.org This provides invaluable insights into the spatial and temporal dynamics of enzyme function in health and disease. thno.org

The traditional "one ligand, one target" paradigm in drug discovery is increasingly being replaced by a multi-target approach, which is particularly relevant for complex, multifactorial diseases like neurodegenerative disorders. nih.govspringernature.com Designing a single molecule that can modulate multiple targets offers the potential for enhanced efficacy and a lower propensity for developing drug resistance.

The this compound scaffold serves as a valuable building block in the design of Multi-Target-Directed Ligands (MTDLs). nih.gov Computational methods, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and molecular docking, are instrumental in the rational design of these complex molecules. springernature.com These in silico techniques help predict how a cyclopropylamine-containing ligand will interact with multiple targets, guiding synthetic efforts to achieve a desired balance of activities and a suitable pharmacokinetic profile. nih.gov For example, MTDLs for Alzheimer's disease are being designed to simultaneously inhibit acetylcholinesterase (AChE) and modulate other key targets in the neurodegenerative cascade. nih.gov

Interdisciplinary Research Approaches

The future of research involving this compound and its derivatives will heavily rely on the convergence of multiple scientific disciplines. The synthesis of novel analogs and hybrid structures requires the expertise of synthetic organic chemists. nih.govmdpi.com Evaluating the biological activity and selectivity of these new compounds depends on the work of pharmacologists and biochemists.

Crucially, the integration of computational science provides a powerful engine for accelerating the design-synthesis-testing cycle. springernature.com Computer-Aided Drug Design (CADD) allows for the virtual screening of large compound libraries and the prediction of binding affinities, helping to prioritize the most promising candidates for synthesis. springernature.comyoutube.com Furthermore, as cyclopropylamine derivatives find applications in areas like advanced materials and polymer science, collaborations with material scientists are becoming more common. longdom.orgpmarketresearch.com These interdisciplinary efforts are essential for fully exploiting the potential of the cyclopropylamine scaffold and translating fundamental chemical insights into innovative solutions across various scientific fields.

Synergistic Studies with Structural Biology for High-Resolution Enzyme-Ligand Complex Analysis

The future of drug design for inhibitors like this compound lies in the detailed understanding of their binding interactions at the atomic level. While direct crystallographic or cryo-electron microscopy (cryo-EM) studies for this compound are not yet widely published, the approach for its analogs provides a clear blueprint for future investigations.

High-resolution structural data is paramount for understanding how this compound interacts with its target enzymes. Techniques such as X-ray crystallography and cryo-EM will be instrumental in visualizing the precise binding mode of the compound within the enzyme's active site. For instance, in the case of related cyclopropylamine inhibitors of LSD1, crystallographic studies have been crucial in revealing the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. rsc.orgmdpi.comnih.gov These studies have also illuminated how subtle changes to the inhibitor's structure can significantly alter its binding affinity and selectivity. rsc.orgpsu.edu

Future structural studies on this compound would aim to:

Determine the co-crystal structure with potential target enzymes, such as MAOs and LSD1, to reveal the specific amino acid residues involved in binding.

Analyze the conformational changes in the enzyme upon inhibitor binding.

Compare the binding pocket of different enzymes to understand the basis of inhibitor selectivity.

Guide the rational design of next-generation inhibitors with improved potency and reduced off-target effects.

By synergizing structural biology with computational modeling, researchers can predict how modifications to the phenoxycyclopropylamine scaffold will impact its therapeutic efficacy.

Application of Advanced Bioanalytical Techniques for Mechanistic Insights

To complement structural studies, advanced bioanalytical techniques are essential for a comprehensive understanding of the mechanism of action of this compound. These methods can provide dynamic information about the inhibitor's interaction with its target and its effects on cellular pathways.

Mass spectrometry (MS) has proven to be a powerful tool in studying cyclopropylamine-based inhibitors. For the related compound, trans-2-phenylcyclopropylamine, MS has been used to confirm the formation of a covalent adduct with the FAD cofactor in LSD1, providing direct evidence of its mechanism-based inactivation. tcichemicals.comlookchem.comresearchgate.net Future bioanalytical studies on this compound will likely employ:

High-resolution mass spectrometry to precisely characterize the inhibitor-enzyme adduct.

Tandem mass spectrometry (MS/MS) to identify the site of covalent modification on the enzyme or cofactor.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe for conformational changes in the enzyme upon inhibitor binding.

Beyond mass spectrometry, other bioanalytical approaches will be crucial. Early studies on the mechanism of MAO inactivation by cyclopropylamines utilized radiolabeling and chemical derivatization techniques to trace the fate of the inhibitor and identify metabolic products. Modern iterations of these techniques, coupled with advanced spectroscopic methods like nuclear magnetic resonance (NMR) , can provide further mechanistic details.

The application of these advanced bioanalytical techniques will be critical in answering key questions about this compound, such as its metabolic stability, the kinetics of enzyme inactivation, and its off-target effects. The data generated from these studies will be invaluable for its development as a potential therapeutic agent.

Q & A

Q. What are the established synthetic routes for trans-2-Phenoxycyclopropylamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclopropanation of styrene derivatives using diazomethane or its equivalents under controlled conditions. For example, intermediates can be generated via NaBH₄-mediated reductions followed by TsCl/TEA-mediated tosylation (Scheme 4 in ). Optimization requires adjusting stoichiometry, temperature (−78 °C for Grignard reactions), and catalysts (e.g., BF₃•Et₂O for ring closure). NMR and HRMS are critical for verifying intermediates and final products .

Q. How can researchers confirm the stereochemical integrity and purity of this compound derivatives?

Methodological Answer: Use a combination of ¹H and ¹³C NMR to identify chemical shifts indicative of the trans-configuration (e.g., distinct cyclopropane proton splitting patterns). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry resolves enantiomeric purity. For hydrochloride salts, elemental analysis ensures stoichiometric chloride content .

Q. What pharmacological targets are associated with this compound, and how are receptor binding assays designed?

Methodological Answer: This compound and its analogs (e.g., N-substituted derivatives) show affinity for serotonin receptors (5-HT₂A/5-HT₂C) and dopaminergic receptors (D₂/D₄). Radioligand displacement assays using [³H]-ketanserin (for 5-HT₂A) or [³H]-spiperone (for D₂/D₄) are standard. Functional selectivity is assessed via calcium flux or β-arrestin recruitment assays, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How does structural modification of this compound influence functional selectivity at 5-HT₂C versus 5-HT₂A receptors?

Methodological Answer: Substituents on the phenyl ring (e.g., methoxy, halogen groups) and N-alkylation alter receptor bias. For instance, 5-fluoro substitution enhances 5-HT₂C selectivity, while bulkier N-cyclopropylmethyl groups reduce 5-HT₂A activity. Computational docking studies (e.g., using Schrödinger Suite) correlate steric/electronic effects with binding pocket interactions. In vitro assays must compare both receptor subtypes under identical conditions to quantify bias factors .

Q. How can researchers resolve contradictions in reported receptor binding data for cyclopropylamine analogs across studies?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, radioligand concentrations) or enantiomeric impurities. Standardize protocols using HEK-293 cells stably expressing human receptors and validate ligand purity via chiral separation. Meta-analyses of published Kᵢ values (e.g., PDSP database) with ANOVA can identify outliers and systemic biases .

Q. What strategies mitigate instability of this compound derivatives under physiological conditions?